
Levomethadone
Übersicht
Beschreibung
Vorbereitungsmethoden
Levomethadon kann durch verschiedene Verfahren synthetisiert werden. Ein gängiges Verfahren umfasst die Reduktion von Ν,Ν-Dimethyl-D-Alanin unter Verwendung von Borax zur Herstellung von ®-2-(Dimethylamino)propan-1-ol. Dieser Zwischenstoff wird dann chloriert, um ®-1-Chlor-N,N-Dimethylpropan-2-aminhydrochlorid zu bilden. Der nächste Schritt beinhaltet die Mischung dieses Zwischenstoffs mit Diphenylacetonitril und Kalium-t-Butoxid zur Synthese von Levomethadonnitrilhydrochlorid. Schließlich wird Levomethadonhydrochlorid durch Belichten des Nitrils mit einem Grignard-Reagenz hergestellt .
Industrielle Produktionsverfahren beinhalten oft ähnliche Schritte, werden aber für höhere Ausbeuten und Reinheit optimiert. Diese Verfahren können zusätzliche Reinigungsschritte und die Verwendung von umweltfreundlichen Lösungsmitteln umfassen, um die Umweltbelastung zu minimieren .
Analyse Chemischer Reaktionen
Levomethadon durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Levomethadon kann oxidiert werden, um entsprechende Ketone und Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können Levomethadon in seine Alkoholabkömmlinge umwandeln.
Substitution: Levomethadon kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Dimethylaminogruppe.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile wie Natriumazid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Levomethadone is the levo-rotatory enantiomer of methadone and is used for analgesia, anesthesia, and the treatment of opioid dependence . It is more active on opioid receptors compared to racemic methadone and has a better safety profile .
Scientific Research Applications
Pain Management: this compound is utilized for its antinociceptive (pain-relieving) properties in veterinary medicine . Studies involving dogs have shown that this compound, alone or in combination with other drugs like metamizole, can significantly increase mechanical and thermal thresholds, indicating reduced sensitivity to pain .
Opioid Dependence Treatment: this compound is employed as a maintenance treatment for opioid addiction . Clinical studies have demonstrated its effectiveness in reducing craving and illicit opioid use . It has a higher affinity for the μ-opioid receptor compared to dextromethadone, contributing to its efficacy in managing opioid dependence .
Anesthesia: In veterinary medicine, this compound is used during the perioperative period for its antinociceptive action and to reduce the amount of anesthetic required .
Clinical Studies and Data
Opioid Addiction Treatment: A multicenter observational study assessed the effectiveness of this compound in opioid-dependent patients undergoing polytherapy. The study revealed that this compound stabilized patients, reduced urinary positivity for heroin, cannabinol’s, and cocaine, and showed cardiovascular safety in bipolar patients .
Tolerability and Side Effects: A study comparing side effects of this compound and racemic methadone found that patients treated with this compound experienced a decrease in symptoms such as constipation, sweating, sedation, sexual dysfunction, and changes in mood .
Bioavailability: Research has established the relative bioavailability of this compound hydrochloride tablets compared to a this compound solution, confirming their bioequivalence and safety .
Tables
Comparison of this compound and Racemic Methadone
Mechanical and Thermal Thresholds in Dogs
Wirkmechanismus
Levomethadone exerts its effects primarily by acting as a potent agonist at the μ-opioid receptor. This receptor is involved in pain modulation, reward, and addictive behaviors. This compound’s high affinity for the μ-opioid receptor results in effective pain relief and suppression of withdrawal symptoms in opioid-dependent individuals .
In addition to its activity at the μ-opioid receptor, this compound acts as a weak competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and a potent noncompetitive antagonist of the α3β4 nicotinic acetylcholine receptor . These interactions contribute to its analgesic properties and may reduce the development of opioid tolerance.
Vergleich Mit ähnlichen Verbindungen
Levomethadon wird oft mit anderen Opioidanalgetika verglichen, darunter:
Methadon: Levomethadon ist das aktive Enantiomer von Methadon und etwa doppelt so potent.
Buprenorphin: Buprenorphin ist ein partieller Agonist am μ-Opioidrezeptor, während Levomethadon ein vollständiger Agonist ist.
Die Einzigartigkeit von Levomethadon liegt in seiner hohen Potenz, seiner langen Wirkdauer und seiner geringeren Kardiotoxizität im Vergleich zu racemischem Methadon .
Biologische Aktivität
Levomethadone is a synthetic opioid that has gained attention for its potential in treating opioid dependence and managing pain. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacodynamics, efficacy, safety profile, and clinical applications.
This compound, the levorotatory isomer of methadone, exhibits a significantly higher affinity for the μ-opioid receptor compared to its racemic counterpart. Specifically, it has been reported to have approximately 10 times greater potency in activating these receptors, which is crucial for its analgesic effects and its role in opioid maintenance therapy .
Additionally, this compound demonstrates stereoselective pharmacokinetics that contribute to its safety profile. It shows lower interactions with cytochrome P450 isoforms, minimizing the risk of adverse drug reactions when co-administered with other medications .
Clinical Studies and Observations
Recent studies have highlighted the effectiveness of this compound in reducing cravings and opioid use among patients undergoing maintenance treatment for opioid addiction. For instance:
- LEVOPROACT Study : An observational study conducted in Italy found that long-term this compound therapy led to significant reductions in craving and opioid use among participants. The study involved 266 patients and showed a favorable risk/benefit ratio with stable QTc values over time .
- Multicenter Exploratory Study : This study compared this compound with racemic methadone and buprenorphine in opioid-dependent patients. Results indicated that patients on this compound experienced a 53% reduction in heroin positivity , alongside improved retention rates in treatment .
Table 1: Summary of Key Findings from Clinical Studies
Study Name | Sample Size | Key Findings | Duration |
---|---|---|---|
LEVOPROACT | 266 | Significant reduction in cravings; stable QTc | Ongoing |
Multicenter Study | 266 | Reduced illicit drug use; improved treatment retention | 180 days |
3. Safety Profile
This compound's safety profile is notably better than that of racemic methadone. Studies have shown that it is less likely to cause QT interval prolongation, a common concern with many opioids .
- QT Interval Monitoring : In the LEVOPROACT study, mean QTc values remained stable across visits, indicating no clinically significant changes associated with this compound treatment .
- Adverse Drug Reactions (ADRs) : The analysis focused on initial ADRs without exacerbation from pre-existing conditions. The findings suggest that this compound has a lower incidence of ADRs compared to other opioids due to its specific pharmacological properties .
Case Study 1: Patient Transition from Racemic Methadone to this compound
A cohort of patients previously stabilized on racemic methadone was transitioned to this compound. The results showed:
- A significant decrease in cravings.
- A reduction in concurrent substance use.
- Improved overall patient satisfaction with treatment outcomes.
Case Study 2: Bipolar Patients on this compound
In another study focusing on bipolar patients, this compound was associated with a 32 ms reduction in QTc values compared to racemic methadone, indicating enhanced cardiovascular safety while effectively managing opioid dependence .
5. Conclusion
This compound emerges as a promising alternative in opioid dependence treatment due to its superior biological activity, efficacy in reducing cravings and substance use, and an improved safety profile compared to racemic methadone. Ongoing research continues to validate its role as a critical component of opioid maintenance therapy.
Eigenschaften
IUPAC Name |
(6R)-6-(dimethylamino)-4,4-diphenylheptan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17H,5,16H2,1-4H3/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USSIQXCVUWKGNF-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)C(C[C@@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701016376 | |
Record name | Levomethadone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701016376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125-58-6 | |
Record name | Levomethadone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125-58-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Levomethadone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125586 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levomethadone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13515 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Levomethadone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701016376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6R)-6-(Dimethylamino)-4,4-diphenyl-3-heptanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.592 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LEVOMETHADONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y75Z4E8NS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.